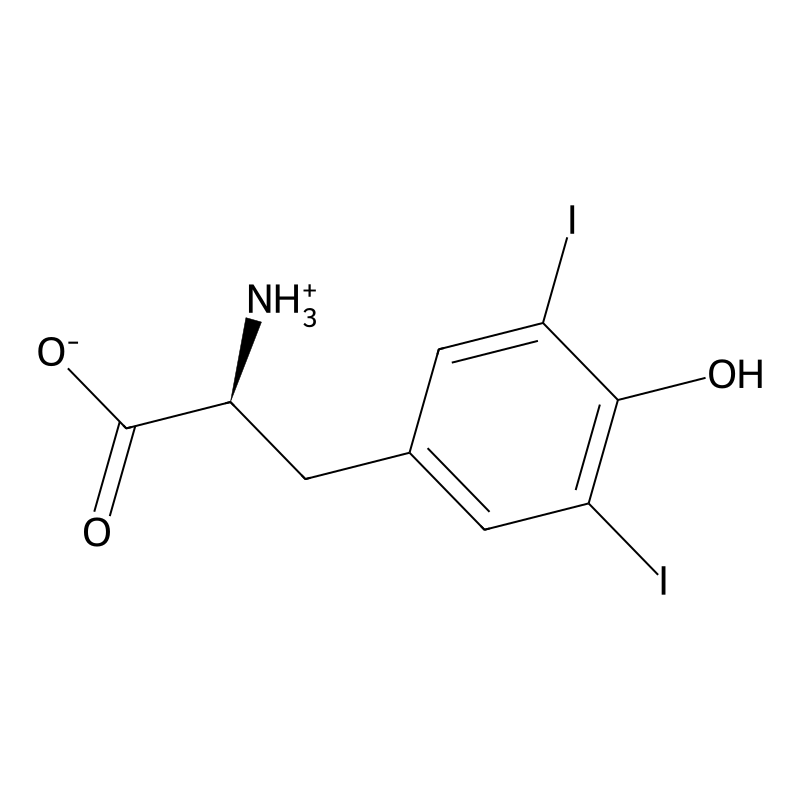

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.617 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a derivative of the amino acid tyrosine, characterized by the presence of multiple iodine atoms and a hydroxyl group on its aromatic ring. This compound is notable for its structural complexity, which includes a propanoic acid backbone and a substituted phenyl group. The molecular formula for this compound is with a molecular weight of approximately 650.97 g/mol .

DIT serves as a precursor for the thyroid hormones T4 and T3. These hormones are essential for regulating metabolism, growth, development, and various physiological processes throughout the body. DIT itself doesn't have a direct biological effect; it contributes to the production of the active thyroid hormones (4).

- DIT is generally considered safe when encountered at physiological levels.

- However, excessive exposure to DIT or its precursors can disrupt thyroid hormone balance, potentially leading to health issues (4).

- Limited data exists on the specific hazards associated with isolated DIT.

Precursor in Thyroid Hormone Biosynthesis

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, also known as diiodotyrosine (DIT), is a crucial intermediate in the biosynthesis of thyroid hormones []. The iodination of the amino acid tyrosine (L-tyrosine) leads to the formation of DIT. This process involves the enzyme thyroperoxidase, which utilizes hydrogen peroxide to incorporate iodine atoms into tyrosine residues [].

Building Blocks for Thyroid Hormones

DIT serves as a building block for the thyroid hormones thyroxine (T4) and triiodothyronine (T3) []. These hormones play essential roles in regulating metabolism, growth, development, and various physiological processes throughout the body. DIT residues are coupled with either another DIT or a monoiodotyrosine (MIT) molecule to form T4 (tetraiodothyronine) or T3 (triiodothyronine) [].

Research on DIT Function and Metabolism

Scientific research explores the role of DIT in various aspects of thyroid hormone metabolism. Studies investigate:

- Esterification: Reacting with alcohols to form esters.

- Acid-base reactions: Exhibiting behavior as both an acid (due to the carboxylic acid group) and a base (due to the amino group).

- Oxidation: The phenolic hydroxyl group may be oxidized under specific conditions, potentially altering its biological activity.

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid exhibits significant biological activities, particularly in relation to thyroid hormone function. It is considered an analog of thyronines, which are crucial for metabolic regulation. Studies indicate that it may influence metabolic pathways similar to those affected by thyroid hormones, thereby impacting growth and development processes in various organisms .

Synthesis of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid can be achieved through several methods:

- Starting from Tyrosine: Utilizing tyrosine as a precursor, iodine can be introduced via electrophilic aromatic substitution.

- Chemical Modification: Hydroxylation and further functionalization can be performed on the aromatic ring to achieve the desired substitutions.

- Peptide Synthesis Techniques: Employing standard peptide synthesis protocols can also yield this compound as part of larger peptide chains.

The primary applications of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid include:

- Pharmaceuticals: As a potential therapeutic agent in treating thyroid-related disorders.

- Nutraceuticals: Used in dietary supplements aimed at enhancing metabolic health.

- Research: Employed in biochemical studies to understand thyroid hormone mechanisms and related metabolic pathways .

Interaction studies have shown that 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid can bind to various receptors involved in metabolic regulation. Its structural similarity to thyroid hormones allows it to interact with thyroid hormone receptors, potentially influencing gene expression related to metabolism and growth.

Key Findings from

Several compounds share structural similarities with 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3,5-Diiodo-L-thyronine (Liothyronine) | Iodinated tyrosine derivative | Active form of thyroid hormone |

| 4-Hydroxyphenylalanine | Hydroxylated phenylalanine | Lacks iodine substitutions |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Similar backbone but less iodination | Less potent in thyroid activity |

| L-Tyrosine | Non-substituted amino acid | Precursor for synthesis of thyroid hormones |

Uniqueness

The uniqueness of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid lies in its specific iodine substitutions and the presence of both hydroxyl and amino groups, which enhance its biological activity compared to other similar compounds.

Direct Iodination of Tyrosine

The traditional synthesis of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid relies primarily on the direct iodination of L-tyrosine using molecular iodine or iodine-containing reagents. This approach represents the most widely employed method in laboratory settings due to its relative simplicity and accessibility.

The classical method involves reacting tyrosine with molecular iodine in aqueous solutions under controlled pH conditions. Research by Srinivasan and colleagues demonstrated that optimal diiodotyrosine synthesis occurs when tyrosine is treated with iodine at pH 7 using phosphate buffer at room temperature (25-27°C), yielding approximately 85% of the desired product [1]. This approach capitalizes on the nucleophilic character of the phenolic ring in tyrosine, which readily undergoes electrophilic aromatic substitution at the ortho positions relative to the hydroxyl group.

The mechanistic pathway involves the initial formation of an electrophilic iodine species, which can be molecular iodine (I₂) or hypoiodous acid (HOI) depending on reaction conditions [2]. The phenolic ring of tyrosine, activated by the electron-donating hydroxyl group, undergoes sequential iodination at the 3 and 5 positions. The reaction proceeds through a classic electrophilic aromatic substitution mechanism, where the phenolate ion plays a crucial role in facilitating iodination [3].

Optimization of Reaction Parameters

Temperature control emerges as a critical factor in maximizing yield and minimizing side reactions. Studies indicate that maintaining temperatures between 25-27°C provides optimal conditions for selective diiodination while preventing over-iodination or degradation of the amino acid backbone [1]. Lower temperatures tend to reduce reaction rates significantly, while elevated temperatures can lead to amino acid decomposition or formation of unwanted byproducts.

The pH of the reaction medium profoundly influences both the rate and selectivity of iodination. The optimal pH range of 7.0-7.5 ensures that the tyrosine exists in a form conducive to iodination while maintaining the stability of the amino acid structure [4]. At this pH, the phenolic hydroxyl group exhibits sufficient nucleophilicity to undergo iodination, while the amino acid functionality remains protected from unwanted side reactions.

Iodine concentration requires careful optimization to achieve selective diiodination. Excess iodine can lead to over-iodination or formation of polyiodinated products, while insufficient iodine results in incomplete conversion and mixtures containing monoiodotyrosine. The stoichiometric ratio of iodine to tyrosine typically ranges from 2:1 to 2.5:1 to ensure complete diiodination while minimizing waste.

Alternative Iodinating Reagents

Advanced synthetic methodologies employ specialized iodinating reagents to achieve higher selectivity and yields. Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) has emerged as a particularly effective reagent for controlled iodination of tyrosine derivatives [5] [6]. This reagent offers superior selectivity compared to molecular iodine and enables better control over the reaction progression.

The use of chloramine-T as an oxidizing agent in combination with iodide has also been explored for controlled iodination. This system generates reactive iodine species in situ, allowing for more precise control over the iodination process. Research demonstrates that this approach can achieve yields of approximately 80% while maintaining high purity of the diiodotyrosine product [7].

Protection and Deprotection Strategies

To enhance the stability and handling characteristics of intermediates, protection of the amino group has been investigated. N-acetyl protection of tyrosine prior to iodination provides several advantages, including improved stability of the iodinated product and facilitated purification procedures [8]. The protected intermediate can be subjected to iodination under milder conditions, and subsequent deprotection yields the desired diiodotyrosine with high purity.

The acetylation approach involves treating tyrosine with acetic anhydride or acetyl chloride to form N-acetyl-L-tyrosine, followed by iodination and subsequent hydrolysis to remove the protecting group. This methodology proves particularly valuable when high-purity products are required or when the synthesis must be conducted under conditions that might otherwise compromise the amino acid structure.

Biocatalytic Production Strategies

Enzymatic Iodination Systems

Biocatalytic approaches to diiodotyrosine synthesis leverage the natural enzymatic machinery involved in thyroid hormone biosynthesis. These systems offer advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact compared to purely chemical methods.

Thyroid peroxidase represents the most physiologically relevant enzyme for diiodotyrosine synthesis. This heme-containing glycoprotein catalyzes the oxidation of iodide to reactive iodine species and facilitates the subsequent iodination of tyrosine residues [9]. The enzyme operates through a complex mechanism involving the formation of enzyme-iodine intermediates that transfer iodine atoms to tyrosine substrates.

The enzymatic process begins with the oxidation of iodide by hydrogen peroxide in the presence of thyroid peroxidase, generating reactive iodine species such as hypoiodous acid (HOI) or enzyme-bound iodinium ions [10]. These reactive intermediates then react with tyrosine to form first monoiodotyrosine and subsequently diiodotyrosine through sequential iodination reactions [11].

Lactoperoxidase-Catalyzed Systems

Lactoperoxidase has emerged as a practical alternative to thyroid peroxidase for biocatalytic diiodotyrosine synthesis due to its greater availability and stability. This enzyme catalyzes similar iodination reactions and has been extensively studied for its ability to iodinate tyrosine and tyrosine-containing peptides [12].

Research demonstrates that lactoperoxidase can efficiently catalyze the iodination of free tyrosine at rates comparable to those observed with tyrosine peptides. The enzyme exhibits Michaelis-Menten kinetics with respect to iodide and hydrogen peroxide concentrations, while the tyrosine concentration shows minimal effect on the reaction rate [12]. This suggests that the rate-limiting step involves the formation of reactive iodine species rather than the iodination of tyrosine itself.

The mechanism involves the production of highly reactive iodine intermediates on the enzyme surface, which then diffuse from the enzyme and rapidly iodinate any available tyrosine substrates. This non-specific iodination process allows for efficient conversion of tyrosine to diiodotyrosine under appropriate conditions [12].

Optimization of Biocatalytic Conditions

Temperature optimization for enzymatic systems requires balancing enzyme activity with stability. Most peroxidase enzymes exhibit optimal activity in the range of 25-37°C, with higher temperatures leading to enzyme denaturation and reduced yields [10]. The pH optimum for peroxidase-catalyzed iodination typically falls between 6.5 and 7.5, which coincides well with the chemical requirements for tyrosine iodination.

The molar ratios of substrates significantly influence the efficiency of biocatalytic diiodotyrosine synthesis. Research indicates that hydrogen peroxide concentrations must be carefully controlled to avoid enzyme inactivation while ensuring sufficient oxidizing power for iodide activation [13]. Excess hydrogen peroxide can lead to catalatic activity, where the enzyme degrades hydrogen peroxide without producing reactive iodine species.

Buffer systems play a crucial role in maintaining optimal conditions for enzymatic iodination. Phosphate buffers are commonly employed due to their compatibility with peroxidase enzymes and their ability to maintain stable pH throughout the reaction. The ionic strength of the buffer can also influence enzyme activity and substrate interactions.

Cofactor Requirements and Regeneration

Biocatalytic systems require careful attention to cofactor availability and regeneration. Hydrogen peroxide serves as the primary oxidizing substrate for peroxidase enzymes, and its concentration must be maintained throughout the reaction to ensure continued enzyme activity. Various hydrogen peroxide generation systems have been explored, including glucose oxidase-glucose systems that provide a steady supply of hydrogen peroxide [14].

The presence of certain ions can either enhance or inhibit peroxidase activity. Calcium ions may stabilize enzyme structure, while heavy metal ions can lead to enzyme inhibition. The careful selection of reaction media and exclusion of inhibitory substances are essential for maintaining optimal enzyme performance.

Substrate Specificity and Product Selectivity

Peroxidase enzymes demonstrate remarkable selectivity for aromatic substrates containing electron-rich aromatic rings. The specificity for tyrosine over other amino acids ensures that side reactions are minimized in biocatalytic systems. The sequential nature of iodination (tyrosine → monoiodotyrosine → diiodotyrosine) allows for control over the degree of iodination through manipulation of reaction conditions and substrate ratios.

Studies have shown that the ratio of monoiodotyrosine to diiodotyrosine formation can be controlled by adjusting the iodide to hydrogen peroxide ratio. Higher iodide concentrations favor complete conversion to diiodotyrosine, while lower concentrations may result in mixtures containing significant amounts of monoiodotyrosine [12].

Purification and Isolation Techniques

Chromatographic Separation Methods

The purification of 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid from reaction mixtures requires sophisticated separation techniques due to the presence of closely related compounds such as unreacted tyrosine, monoiodotyrosine, and various iodinated byproducts.

Ion-exchange chromatography represents one of the most effective approaches for diiodotyrosine purification. This technique exploits the differences in charge characteristics between the target compound and related impurities. Cation-exchange resins such as AG 50W-X4 have been successfully employed for isolating diiodotyrosine from complex mixtures, with approximately 80% of applied radioactivity localizing in the diiodotyrosine fraction [7].

The separation mechanism relies on the differential interaction of amino acids with the charged resin matrix. At appropriate pH conditions, diiodotyrosine exhibits distinct binding characteristics compared to tyrosine and monoiodotyrosine, enabling effective separation. The elution profile can be optimized through pH gradient techniques or step-wise elution with buffers of increasing ionic strength.

High-Performance Liquid Chromatography Applications

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides exceptional resolution for diiodotyrosine purification and analysis. Research demonstrates that complete separation of tyrosine, monoiodotyrosine, diiodotyrosine, and various iodothyronines can be achieved using appropriate column systems and mobile phase compositions [15].

The separation is based on differences in hydrophobicity between the various iodinated compounds. Diiodotyrosine, with its two iodine substituents, exhibits distinct retention characteristics compared to the less iodinated analogs. C18 reversed-phase columns with acetonitrile-water-acetic acid mobile phases (typically 50:49:1 by volume) provide excellent resolution for analytical and preparative separations [15].

Column temperature optimization proves critical for achieving optimal separation. Higher temperatures (up to 40-50°C) enhance the separation of tyrosine and phenylalanine-related compounds, providing better peak resolution and reduced analysis time [16]. The use of narrow-bore columns (2.1 mm internal diameter) offers advantages in terms of reduced solvent consumption and improved mass transfer characteristics [17].

Specialized Purification Protocols

Anion-exchange chromatography offers an alternative approach for diiodotyrosine purification, particularly effective for separating compounds based on the number of charged phosphate groups in their backbone. This technique proves especially valuable for separating iodinated amino acids from complex biological matrices [18].

The method employs quaternary ammonium stationary phases with salt-gradient mobile phases to achieve separation based on charge differences. The highly alkaline pH of the mobile phase disrupts hydrogen bonding and secondary structure formation, which can complicate separations of structurally related compounds [18].

Gel filtration chromatography provides size-based separation and proves particularly useful for removing low-molecular-weight impurities and synthesis byproducts. This technique is especially valuable for preparing diiodotyrosine intended for biological applications, as it effectively removes trace contaminants that might exhibit cytotoxic effects [19].

Crystallization and Precipitation Techniques

Traditional crystallization methods remain important for obtaining high-purity diiodotyrosine suitable for analytical standards and specialized applications. The solubility characteristics of diiodotyrosine allow for selective crystallization from aqueous solutions under controlled pH conditions.

Research indicates that diiodotyrosine can be crystallized from aqueous solutions by adjusting the pH to approximately 4.3, where the compound exhibits reduced solubility [7]. The crystallization process can be enhanced through controlled cooling and seeding techniques to promote uniform crystal formation and minimize impurity incorporation.

Recrystallization procedures using water-ethanol mixtures or other suitable solvent systems can further improve purity. The method of Ashley and Harington has been successfully employed for obtaining high-purity diiodotyrosine crystals with melting points of 232-234°C [20].

Analytical Characterization Methods

The purity assessment of isolated diiodotyrosine requires comprehensive analytical characterization using multiple complementary techniques. High-performance liquid chromatography with ultraviolet detection at 254 nm provides sensitive quantitative analysis with detection limits as low as 100 ng for each iodinated amino acid [15].

Mass spectrometry techniques, particularly isotope dilution tandem mass spectrometry (LC-IDMS/MS), offer exceptional specificity and sensitivity for diiodotyrosine quantification. This approach employs isotopically labeled internal standards (such as ¹³C₂-diiodotyrosine) to correct for matrix effects and ensure accurate quantification [5] [6].

Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration of characteristic signals. The presence of iodine substituents creates distinctive chemical shift patterns that can be used to confirm the identity and purity of the isolated product.

Quality Control Parameters

Established quality control parameters for pharmaceutical-grade diiodotyrosine include minimum purity specifications of ≥98.0% as determined by HPLC analysis [21]. Water content, typically measured by Karl Fischer titration, should be controlled to ensure stable storage and consistent performance in subsequent applications.

Heavy metal content must be monitored and controlled to meet specifications for biological applications. Inductively coupled plasma mass spectrometry (ICP-MS) provides sensitive detection of trace metal impurities that could interfere with intended applications or pose safety concerns.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid through analysis of both proton and carbon environments. The compound exhibits characteristic spectral patterns that reflect its unique diiodinated aromatic structure and amino acid backbone [1] [2].

Proton Nuclear Magnetic Resonance Spectral Data

High-resolution proton nuclear magnetic resonance studies of 3,5-diiodo-L-tyrosine in dimethyl sulfoxide-d6 at 600 megahertz reveal distinct chemical shift patterns characteristic of this halogenated amino acid [2]. The experimental conditions utilized a sample concentration of 34.0 millimolar at 25.0 degrees Celsius with tetramethylsilane as the chemical shift reference [2].

The aromatic proton signals appear as a distinctive singlet at approximately 7.64 parts per million, reflecting the symmetrical substitution pattern of the diiodinated phenyl ring [3]. This downfield chemical shift is consistent with aromatic protons meta to the hydroxyl group and ortho to iodine substituents [3]. The chemical shift value demonstrates the significant deshielding effect of the adjacent iodine atoms, which contribute to the electron-withdrawing nature of the aromatic system [3].

The aliphatic region displays characteristic patterns for the amino acid backbone. The alpha-carbon proton (C2-H) typically resonates between 3.4-3.5 parts per million, appearing as a multipicity due to coupling with the amino group and the adjacent methylene protons [3]. The benzylic methylene protons (C3-H2) exhibit complex splitting patterns in the range of 2.8-3.0 parts per million, with geminal coupling constants typically around 13-14 hertz [3].

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-2,6 | 7.64 | s | 2H |

| α-CH | 3.47 | m | 1H |

| CH2 | 2.98, 2.82 | m | 2H |

| NH2, OH | Variable* | br | 3H |

*Exchangeable protons with solvent-dependent chemical shifts [3] [2]

Carbon-13 Nuclear Magnetic Resonance Spectral Features

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly revealing the electronic environment of the aromatic carbons affected by iodine substitution. The quaternary aromatic carbon bearing the hydroxyl group (C-4) typically appears around 157-158 parts per million, while the carbons bearing iodine substituents (C-3 and C-5) resonate at approximately 83-85 parts per million [2] [4].

The carbonyl carbon of the carboxylic acid group exhibits a characteristic signal around 174-176 parts per million, consistent with amino acid carboxyl carbons [4]. The alpha carbon (C-2) appears near 55-56 parts per million, while the benzylic methylene carbon (C-1) resonates around 36-37 parts per million [4].

Solvent and Temperature Effects

The nuclear magnetic resonance spectral parameters exhibit sensitivity to solvent choice and measurement conditions. In deuterium oxide, the exchangeable protons (amino and hydroxyl groups) undergo rapid exchange, while in dimethyl sulfoxide-d6, these protons may be observable depending on the presence of trace water [2] [5]. Temperature variations can affect the rate of proton exchange and the appearance of coupled signals, particularly in the amino acid backbone region [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the behavior of halogenated amino acids under ionization conditions [6] [7].

Molecular Ion Characteristics

The molecular ion of 3,5-diiodo-L-tyrosine exhibits a molecular weight of 432.98 daltons, with the isotope pattern reflecting the presence of two iodine atoms [6] [8]. Under electron ionization conditions, the molecular ion peak typically appears with moderate intensity, accompanied by characteristic isotope peaks resulting from the natural abundance of iodine isotopes [6].

Electrospray ionization mass spectrometry in negative ion mode demonstrates enhanced sensitivity for this compound, with the predominant [M-H]⁻ ion observed at mass-to-charge ratio 431.85 [9]. The deprotonation occurs preferentially at the carboxylic acid group, resulting in stable carboxylate anions that facilitate mass spectrometric analysis [9].

Primary Fragmentation Pathways

The fragmentation behavior of diiodotyrosine follows predictable patterns based on the stability of resulting ion fragments and the presence of heteroatoms [7] [10]. The most prominent fragmentation pathway involves the loss of the carboxylic acid functionality, resulting in loss of 45 daltons (COOH) to produce fragments at mass-to-charge ratio 387 [10].

Alpha cleavage adjacent to the amino group represents another significant fragmentation route, resulting in the formation of immonium ions characteristic of amino acids [10]. This process generates fragments at mass-to-charge ratio 359, corresponding to the loss of the entire amino acid side chain structure [10].

Sequential iodine loss constitutes a distinctive feature of the fragmentation pattern. The initial loss of one iodine atom (127 daltons) produces fragments at mass-to-charge ratio 305, followed by potential loss of the second iodine to yield fragments at mass-to-charge ratio 178 [7]. This stepwise deiodination process reflects the relative stability of the mono-iodinated intermediates [7].

| Fragment Ion | m/z Value | Neutral Loss | Proposed Structure |

|---|---|---|---|

| [M-H]⁻ | 431.85 | - | Molecular ion |

| Base peak | 359 | COOH + NH2 | Diiodinated benzyl |

| Major fragment | 305 | I | Monoiodinated derivative |

| Secondary | 178 | 2I + COOH | Tyrosine-like fragment |

Collision-Induced Dissociation Studies

Advanced tandem mass spectrometry investigations utilizing collision-induced dissociation reveal additional structural details about the fragmentation mechanisms [11] [12]. Higher-energy collision-induced dissociation experiments demonstrate that the diiodinated aromatic ring system exhibits remarkable stability, with preferential cleavage occurring at the aliphatic positions [11].

Electron transfer dissociation studies indicate that the compound retains its aromatic integrity under mild fragmentation conditions, with primary cleavage occurring at the amino acid backbone [11]. This behavior contrasts with non-halogenated amino acids and highlights the stabilizing influence of the iodine substituents on the aromatic system [11].

Ultraviolet Photodissociation Characteristics

Recent investigations employing ultraviolet photodissociation mass spectrometry reveal unique fragmentation signatures for diiodotyrosine-containing peptides [12]. The technique produces diagnostic product ions at mass-to-charge ratios 240.10 and 223.08, which serve as reporter ions for the presence of diiodotyrosine residues in complex biological matrices [12].

These reporter ions result from specific cleavage across the carbon-alpha and carbon-beta bonds of the diiodotyrosine residue, providing a selective method for identifying this modification in protein and peptide samples [12]. The formation of these characteristic fragments represents a valuable analytical tool for studying thyroid hormone biosynthesis and related biochemical processes [12].

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared and ultraviolet-visible spectroscopy provide complementary information about the functional groups and electronic transitions present in 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, revealing characteristic absorption patterns that distinguish this compound from related amino acids [13] [14].

Infrared Spectral Characteristics

The infrared spectrum of 3,5-diiodo-L-tyrosine exhibits distinctive absorption bands that reflect the presence of specific functional groups and their local chemical environments [13] [14]. The spectral analysis confirms structural integrity and provides quantitative information about molecular vibrations [13].

The hydroxyl stretching region displays characteristic absorption between 3200-3600 wavenumbers, with the exact position dependent on hydrogen bonding interactions [14] [15]. In the solid state, the phenolic hydroxyl group typically exhibits a broad absorption centered around 3400 wavenumbers due to intermolecular hydrogen bonding networks [14]. The carboxylic acid hydroxyl group contributes to a broader absorption extending from 2500-3300 wavenumbers, characteristic of associated carboxylic acid dimers [15].

Primary amine stretching vibrations appear as two distinct bands in the 3300-3500 wavenumber region, corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes [14] [15]. The presence of two clearly resolved bands confirms the primary amine structure and distinguishes it from secondary amine derivatives [15].

The carbonyl stretching region exhibits a strong, sharp absorption band around 1710-1720 wavenumbers, characteristic of carboxylic acid carbonyls [14] [15]. This frequency is slightly higher than typical aliphatic carboxylic acids due to the electron-withdrawing effect of the adjacent amino group [15].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H (phenolic) | 3400 (broad) | Strong | Hydrogen-bonded stretch |

| N-H (primary amine) | 3350, 3420 | Medium | Symmetric/antisymmetric |

| O-H (carboxyl) | 2500-3300 (broad) | Medium | Associated dimer |

| C=O (carboxyl) | 1715 | Strong | Carbonyl stretch |

| Aromatic C=C | 1600, 1580, 1500 | Medium | Ring vibrations |

| C-I | 500-600 | Medium | Halogen stretch |

Aromatic Ring Vibrations

The aromatic ring system displays characteristic stretching and bending vibrations that are modified by the presence of iodine substituents [14] [16]. The carbon-carbon double bond stretching modes appear as medium-intensity bands around 1600, 1580, and 1500 wavenumbers [16] [15]. These frequencies are slightly shifted compared to unsubstituted aromatic compounds due to the heavy atom effect of iodine [14].

The carbon-iodine stretching vibrations contribute to absorptions in the 500-600 wavenumber region, providing direct evidence for the halogen substitution pattern [17] [15]. These bands are typically of medium intensity and may overlap with other low-frequency modes [17].

Ultraviolet-Visible Absorption Spectral Properties

The ultraviolet-visible absorption spectrum of diiodotyrosine exhibits characteristic features that reflect the electronic structure of the diiodinated phenol system [18] [19]. The compound displays distinctive absorption maxima that are significantly red-shifted compared to unsubstituted tyrosine due to the heavy atom effect and extended conjugation [19].

In alkaline solution at pH 12.3, the compound exhibits primary absorption maxima at 223 and 327 nanometers [19]. The absorption at 223 nanometers corresponds to a high-energy π→π* transition localized primarily on the aromatic ring system [19]. The longer wavelength absorption at 327 nanometers represents a lower-energy transition that is enhanced by the presence of iodine substituents [19].

The molar extinction coefficients demonstrate significant light absorption capability, with the 223-nanometer band showing particularly high intensity [19]. These optical properties make the compound suitable for spectrophotometric analysis and detection in biological systems [19].

pH-Dependent Spectral Changes

The ultraviolet-visible absorption characteristics exhibit marked pH dependence due to the ionizable hydroxyl and amino groups [19] [20]. Under neutral conditions, the compound exists primarily in its zwitterionic form, while alkaline conditions promote phenolate formation with accompanying spectral changes [19].

Phenolate formation results in significant bathochromic shifts and hyperchromic effects, with new absorption bands appearing at longer wavelengths [19] [21]. These pH-dependent changes provide analytical opportunities for determining ionization constants and studying the compound's behavior under physiological conditions [19].

The relationship between absorption intensity and pH follows characteristic ionization curves, allowing determination of pKa values for both the phenolic hydroxyl and amino groups [19]. These spectral changes serve as valuable tools for monitoring the compound's protonation state and optimizing analytical procedures [19].

Solvent Effects on Spectral Properties

Both infrared and ultraviolet-visible spectra exhibit sensitivity to solvent choice, reflecting changes in hydrogen bonding and solvation environments [19] [21]. Protic solvents generally cause broadening of hydroxyl and amino stretching bands due to hydrogen bonding interactions [19].

In aprotic solvents, the infrared spectrum typically shows sharper bands and frequency shifts that reflect reduced hydrogen bonding [21]. These solvent-dependent changes provide insights into the compound's intermolecular interactions and solution behavior [21].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 12 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 10 of 12 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

H03 - Thyroid therapy

H03B - Antithyroid preparations

H03BX - Other antithyroid preparations

H03BX01 - Diiodotyrosine

Pictograms

Irritant

Other CAS

66-02-4

Wikipedia

General Manufacturing Information

Dates

2: Mughal BB, Leemans M, Lima de Souza EC, le Mevel S, Spirhanzlova P, Visser TJ, Fini JB, Demeneix BA. Functional Characterization of Xenopus Thyroid Hormone Transporters mct8 and oatp1c1. Endocrinology. 2017 Aug 1;158(8):2694-2705. doi: 10.1210/en.2017-00108. PubMed PMID: 28591769.

3: Phatarphekar A, Rokita SE. Functional analysis of iodotyrosine deiodinase from drosophila melanogaster. Protein Sci. 2016 Dec;25(12):2187-2195. doi: 10.1002/pro.3044. Epub 2016 Sep 26. PubMed PMID: 27643701; PubMed Central PMCID: PMC5119571.

4: Wilson RA, Yanes EG, Kemppainen RJ. Iodine speciation in dog foods and treats by high performance liquid chromatography with inductively coupled plasma mass spectrometry detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:183-190. doi: 10.1016/j.jchromb.2016.04.002. Epub 2016 Apr 2. PubMed PMID: 27107244.

5: Tou WI, Chang KL, Chang TT, Lee CC, Chen CY. Residue-based design of small molecule inhibitor for H1N1, H5N1 and H7N1 mutants. J Mol Model. 2016 Jan;22(1):4. doi: 10.1007/s00894-015-2875-y. Epub 2015 Dec 8. PubMed PMID: 26645808.

6: Di Jeso B, Arvan P. Thyroglobulin From Molecular and Cellular Biology to Clinical Endocrinology. Endocr Rev. 2016 Feb;37(1):2-36. doi: 10.1210/er.2015-1090. Epub 2015 Nov 23. Review. PubMed PMID: 26595189; PubMed Central PMCID: PMC4740344.

7: Liu D, Lin X, Yu F, Zhang M, Chen H, Bao W, Wang X. Effects of 3,5-Diiodotyrosine and Potassium Iodide on Thyroid Function and Oxidative Stress in Iodine-Excess Wistar Rats. Biol Trace Elem Res. 2015 Dec;168(2):447-52. doi: 10.1007/s12011-015-0371-y. Epub 2015 May 24. PubMed PMID: 26002813.

8: Chen KC, Lee WY, Chen HY, Chen CY. In silico investigation of potential TRAF6 inhibitor from traditional Chinese medicine against cancers. Biomed Res Int. 2014;2014:429486. doi: 10.1155/2014/429486. Epub 2014 Jun 25. PubMed PMID: 25089269; PubMed Central PMCID: PMC4096009.

9: Hung TC, Lee WY, Chen KB, Chen CY. Lead screening for CXCR4 of the human HIV infection receptor inhibited by traditional Chinese medicine. Biomed Res Int. 2014;2014:809816. doi: 10.1155/2014/809816. Epub 2014 Jun 5. PubMed PMID: 24999477; PubMed Central PMCID: PMC4066726.

10: Li P, Hu B, He M, Chen B. Ion pair hollow fiber liquid-liquid-liquid microextraction combined with capillary electrophoresis-ultraviolet detection for the determination of thyroid hormones in human serum. J Chromatogr A. 2014 Aug 22;1356:23-31. doi: 10.1016/j.chroma.2014.06.046. Epub 2014 Jun 21. PubMed PMID: 24997114.

11: Cetrangolo GP, Arcaro A, Lepore A, Graf M, Mamone G, Ferranti P, Palumbo G, Gentile F. Hormonogenic donor Tyr2522 of bovine thyroglobulin. Insight into preferential T3 formation at thyroglobulin carboxyl terminus at low iodination level. Biochem Biophys Res Commun. 2014 Jul 18;450(1):488-93. doi: 10.1016/j.bbrc.2014.05.144. Epub 2014 Jun 6. PubMed PMID: 24911556.

12: Tóth G, Noszál B. [Thyroid hormones and their precursors. II. Species-specific properties]. Acta Pharm Hung. 2014;84(1):21-37. Review. Hungarian. PubMed PMID: 24809164.

13: Iglesias A, García-Nimo L, Cocho de Juan JA, Moreno JC. Towards the pre-clinical diagnosis of hypothyroidism caused by iodotyrosine deiodinase (DEHAL1) defects. Best Pract Res Clin Endocrinol Metab. 2014 Mar;28(2):151-9. doi: 10.1016/j.beem.2013.10.009. Epub 2013 Oct 29. Review. PubMed PMID: 24629858.

14: Phatarphekar A, Buss JM, Rokita SE. Iodotyrosine deiodinase: a unique flavoprotein present in organisms of diverse phyla. Mol Biosyst. 2014 Jan;10(1):86-92. doi: 10.1039/c3mb70398c. PubMed PMID: 24153409; PubMed Central PMCID: PMC3858845.

15: Romarís-Hortas V, Bermejo-Barrera P, Moreda-Piñeiro A. Ultrasound-assisted enzymatic hydrolysis for iodinated amino acid extraction from edible seaweed before reversed-phase high performance liquid chromatography-inductively coupled plasma-mass spectrometry. J Chromatogr A. 2013 Sep 27;1309:33-40. doi: 10.1016/j.chroma.2013.08.022. Epub 2013 Aug 9. PubMed PMID: 23972456.

16: Paul KB, Hedge JM, Macherla C, Filer DL, Burgess E, Simmons SO, Crofton KM, Hornung MW. Cross-species analysis of thyroperoxidase inhibition by xenobiotics demonstrates conservation of response between pig and rat. Toxicology. 2013 Oct 4;312:97-107. doi: 10.1016/j.tox.2013.08.006. Epub 2013 Aug 17. PubMed PMID: 23959146.

17: Tóth G, Noszál B. [Thyroid hormones and their precursors I. Biochemical properties]. Acta Pharm Hung. 2013;83(2):35-45. Review. Hungarian. PubMed PMID: 23926648.

18: Clinckspoor I, Verlinden L, Mathieu C, Bouillon R, Verstuyf A, Decallonne B. Vitamin D in thyroid tumorigenesis and development. Prog Histochem Cytochem. 2013 Aug;48(2):65-98. doi: 10.1016/j.proghi.2013.07.001. Epub 2013 Jul 26. Review. PubMed PMID: 23890557.

19: Tóth G, Mazák K, Hosztafi S, Kökösi J, Noszál B. Species-specific lipophilicity of thyroid hormones and their precursors in view of their membrane transport properties. J Pharm Biomed Anal. 2013 Mar 25;76:112-8. doi: 10.1016/j.jpba.2012.12.010. Epub 2012 Dec 20. PubMed PMID: 23298914.

20: Fujimoto K, Matsuura K, Das B, Fu L, Shi YB. Direct activation of Xenopus iodotyrosine deiodinase by thyroid hormone receptor in the remodeling intestine during amphibian metamorphosis. Endocrinology. 2012 Oct;153(10):5082-9. Epub 2012 Aug 3. PubMed PMID: 22865369; PubMed Central PMCID: PMC3512013.